molecular formula C12H13N3O B13057722 4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13057722
M. Wt: 215.25 g/mol
InChI Key: RNQUOZAYQLCWJQ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C12H13N3O. It is a member of the pyrazolone family, characterized by a pyrazole ring fused with a ketone group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16)/b10-8-

InChI Key

RNQUOZAYQLCWJQ-NTMALXAHSA-N

Isomeric SMILES

CN(C)/C=C\1/C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-dimethylaminobenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(Dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.

    Phenylbutazone: Another pyrazolone derivative used as an anti-inflammatory drug.

Uniqueness

4-[(Dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.

Biological Activity

4-[(Dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as DMMP, is a pyrazolone derivative with diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of DMMP, supported by data tables and relevant case studies.

  • Molecular Formula : C12H13N3O
  • Molecular Weight : 215.26 g/mol
  • CAS Number : 21272-28-6

The biological activity of DMMP is primarily attributed to its ability to interact with various biological targets. The compound exhibits:

  • Antioxidant Activity : DMMP has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.
  • Anticancer Activity : Preliminary studies indicate that DMMP may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

Research indicates that DMMP demonstrates significant antioxidant properties. In a study utilizing the DPPH assay, DMMP exhibited radical scavenging activity comparable to standard antioxidants like ascorbic acid (Table 1).

CompoundConcentration (µM)Radical Scavenging Activity (%)
DMMP10078
Ascorbic Acid10085

Anticancer Activity

DMMP's anticancer effects were evaluated against various human cancer cell lines using the MTS assay. The results indicated that DMMP significantly inhibited cell viability in a dose-dependent manner (Table 2).

Cell LineIC50 (µM)
RKO30
MCF-745
A-54950
HeLa40

In these studies, DMMP demonstrated the highest efficacy against the RKO cell line, with an IC50 value of 30 µM.

Study on Anti-inflammatory Effects

A study published in MDPI evaluated the anti-inflammatory effects of DMMP in a murine model of inflammation. The compound was administered at varying doses, and its efficacy was measured by assessing inflammatory markers such as TNF-alpha and IL-6. Results showed a significant reduction in these markers at higher doses of DMMP, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Testing

In vitro cytotoxicity assays were conducted using RAW 264.7 macrophages to assess the safety profile of DMMP. The results indicated that DMMP has low cytotoxicity at concentrations below 100 µM, making it a promising candidate for further therapeutic exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.